

Pandamarilactonine A: A Technical Guide on its Chemical Properties and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pandamarilactonine A is a pyrrolidine alkaloid first isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties and stereochemistry of **Pandamarilactonine A**, with a focus on the pivotal revision of its relative stereochemistry through total synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this natural product.

Chemical Properties

Pandamarilactonine A is a complex molecule with a pyrrolidinyl- α , β -unsaturated y-lactone moiety.[4][5] Its chemical properties have been characterized through various spectroscopic methods and total synthesis. A summary of its key properties is presented in the table below.



Property	Value	Source
Molecular Formula	C18H21NO4	Inferred from related compounds
Appearance	Amorphous powder	[5]
Optical Rotation	[α]D ²⁵ +8.5 (c 0.4, CHCl ₃) for (+)-enantiomer	Takayama et al. (2005)

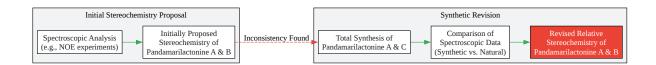
Note: Detailed physicochemical properties like melting point, boiling point, and solubility are not extensively reported in the reviewed literature.

Stereochemistry

The stereochemistry of **Pandamarilactonine A** was a subject of revision. Initially proposed based on spectroscopic analysis, the relative stereochemistry was later corrected through total synthesis by the research group of Hiromitsu Takayama.[6][7][8]

The key revision centered on the relative configuration of the stereocenters at the junction of the pyrrolidine ring and the lactone moiety. The total synthesis of **Pandamarilactonine A** and its related alkaloids, Pandamarilactonine-C and -D, allowed for unambiguous assignment of the correct relative stereochemistry.[6][7][8]

The logical workflow for the revision of **Pandamarilactonine A**'s stereochemistry is depicted below.



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Stereochemistry Revision of Pandamarilactonine A



Spectroscopic Data

The structure of **Pandamarilactonine A** was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following table summarizes the reported ¹H and ¹³C NMR data for the revised structure.

¹H NMR (CDCl₃, 500 MHz)

Proton	Chemical Shift (δ, ppm)
H-2'	3.18
H-5	4.73
H-4	7.13
Me-6	1.93

¹³C NMR (CDCl₃, 125 MHz)

Carbon	Chemical Shift (δ, ppm)
C-2	174.3
C-3	130.7
C-4	147.7
C-5	83.8
C-6	10.7
C-2'	-
C-3'	-
C-4'	-
C-5'	-

Note: This is a partial list of the key NMR signals as reported in the literature. For a complete assignment, refer to the primary research articles.[5]



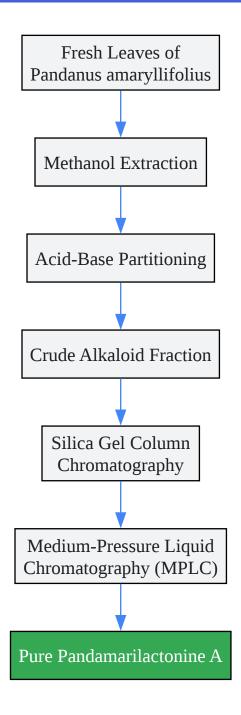
Experimental ProtocolsIsolation of Pandamarilactonine A

The general procedure for the isolation of **Pandamarilactonine A** from the leaves of Pandanus amaryllifolius involves the following steps:

- Extraction: The fresh leaves are typically macerated and extracted with a solvent such as methanol.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
 the alkaloidal fraction. The extract is acidified, washed with an organic solvent to remove
 neutral and acidic components, and then basified to liberate the free alkaloids, which are
 subsequently extracted into an organic solvent like chloroform.
- Chromatography: The crude alkaloid mixture is then subjected to multiple chromatographic separations, typically starting with silica gel column chromatography followed by further purification using techniques like medium-pressure liquid chromatography (MPLC) or highperformance liquid chromatography (HPLC) to yield pure Pandamarilactonine A.[6]

The workflow for a typical isolation process is outlined below.





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Isolation Workflow for Pandamarilactonine A

Total Synthesis

The total synthesis of **Pandamarilactonine A** was instrumental in revising its stereochemistry. While several synthetic routes have been developed, a key approach involves the construction of the pyrrolidine and butenolide moieties and their subsequent coupling. The synthesis by Takayama and colleagues provided the basis for the stereochemical revision.[7][8] Although



detailed, step-by-step laboratory procedures are beyond the scope of this guide, the general synthetic strategy is a valuable reference.

Biological Activity and Signaling Pathways

Preliminary studies have shown that **Pandamarilactonine A** exhibits antimicrobial activity.[2][3] Specifically, it was found to be active against Pseudomonas aeruginosa.[2] However, based on the current body of scientific literature, there is no information available regarding the specific signaling pathways through which **Pandamarilactonine A** exerts its biological effects. Further research is required to elucidate its mechanism of action and to explore its potential as a therapeutic agent.

Conclusion

Pandamarilactonine A is a structurally interesting natural product with a revised stereochemistry that was unequivocally established through total synthesis. This technical guide has summarized its key chemical properties, spectroscopic data, and the methodologies for its isolation and synthesis. While its antimicrobial activity has been noted, its mechanism of action and interaction with cellular signaling pathways remain an open area for future investigation. The information presented here serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the potential of **Pandamarilactonine A** and related alkaloids.

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